molecular formula C38H51N9O6S B13894866 H-DL-Tyr-DL-Phe-DL-Met-DL-Arg-DL-Phe-NH2

H-DL-Tyr-DL-Phe-DL-Met-DL-Arg-DL-Phe-NH2

Cat. No.: B13894866
M. Wt: 761.9 g/mol
InChI Key: XIGYVHAASVGIGA-UHFFFAOYSA-N
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Description

The compound H-DL-Tyr-DL-Phe-DL-Met-DL-Arg-DL-Phe-NH2 is a synthetic peptide composed of six amino acids: tyrosine, phenylalanine, methionine, arginine, and phenylalanine, all in their DL-forms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-DL-Tyr-DL-Phe-DL-Met-DL-Arg-DL-Phe-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.

    Deprotection: The protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS with automated peptide synthesizers. These machines can handle multiple synthesis cycles efficiently, ensuring high yield and purity. The process is optimized for scalability, cost-effectiveness, and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

H-DL-Tyr-DL-Phe-DL-Met-DL-Arg-DL-Phe-NH2 can undergo various chemical reactions, including:

    Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various reagents depending on the desired modification, such as acylating agents or alkylating agents.

Major Products Formed

    Oxidation: Methionine sulfoxide, methionine sulfone.

    Reduction: Free thiols from disulfide bonds.

    Substitution: Modified peptides with altered functional groups.

Scientific Research Applications

H-DL-Tyr-DL-Phe-DL-Met-DL-Arg-DL-Phe-NH2 has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of peptide-based materials and nanotechnology applications.

Mechanism of Action

The mechanism of action of H-DL-Tyr-DL-Phe-DL-Met-DL-Arg-DL-Phe-NH2 depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, modulating their activity. The peptide’s structure allows it to bind to specific molecular targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    H-DL-Tyr-DL-Phe-DL-Met-DL-Arg-DL-Phe-OH: Similar structure but with a free carboxyl group instead of an amide.

    H-DL-Tyr-DL-Phe-DL-Met-DL-Arg-DL-Phe-OMe: Similar structure but with a methyl ester group.

Uniqueness

H-DL-Tyr-DL-Phe-DL-Met-DL-Arg-DL-Phe-NH2 is unique due to its specific sequence and the presence of an amide group at the C-terminus. This modification can influence its stability, solubility, and biological activity compared to similar peptides.

Properties

IUPAC Name

2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-N-(1-amino-1-oxo-3-phenylpropan-2-yl)-5-(diaminomethylideneamino)pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H51N9O6S/c1-54-20-18-30(36(52)44-29(13-8-19-43-38(41)42)35(51)46-31(33(40)49)22-24-9-4-2-5-10-24)45-37(53)32(23-25-11-6-3-7-12-25)47-34(50)28(39)21-26-14-16-27(48)17-15-26/h2-7,9-12,14-17,28-32,48H,8,13,18-23,39H2,1H3,(H2,40,49)(H,44,52)(H,45,53)(H,46,51)(H,47,50)(H4,41,42,43)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIGYVHAASVGIGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H51N9O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

761.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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